![molecular formula C11H18N4O4 B1676747 莫尼硝唑 CAS No. 92478-27-8](/img/structure/B1676747.png)
莫尼硝唑
描述
R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol , is a third-generation 5-nitroimidazole antimicrobial agent. It is currently in clinical development as a racemic mixture for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections . Morinidazole is similar to metronidazole, the prototype nitroimidazole antimicrobial, in its bactericidal activity, which depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .
科学研究应用
Treatment of Pelvic Inflammatory Disease
Morinidazole has been primarily studied for its effectiveness in treating pelvic inflammatory disease (PID). A multicenter, double-blind, randomized study demonstrated that a 14-day course of intravenous morinidazole (500 mg twice daily) was clinically and bacteriologically effective in women with PID. The clinical resolution rate reached 96.86% , with a bacteriological success rate of 100% in the microbiologically valid population . The drug showed fewer adverse events compared to ornidazole, making it a safer alternative for patients .
Table 1: Efficacy of Morinidazole vs. Ornidazole in PID Treatment
Parameter | Morinidazole | Ornidazole |
---|---|---|
Clinical Resolution Rate (%) | 96.86 | 96.73 |
Bacteriological Success Rate (%) | 100 | 89.66 |
Adverse Events (%) | 32.74 | 47.06 |
Pharmacokinetics and Safety Profile
The pharmacokinetics of morinidazole have been extensively evaluated in clinical trials. The drug's high solubility allows for effective absorption and distribution within the body, leading to rapid therapeutic effects. A study reported that the minimum inhibitory concentration values for morinidazole against various anaerobes ranged from 1 to 8 µg/mL , indicating potent antimicrobial activity . Furthermore, the incidence of drug-related adverse events was approximately 27.43% , with no serious adverse events or deaths reported during trials .
Case Study 1: Efficacy in Clinical Practice
In a clinical setting involving 474 patients with PID treated with morinidazole, the overall clinical cure rate was 82.83% among those who had not received prior antibiotics . This case study highlights morinidazole's potential as a first-line treatment option for patients with severe infections resistant to other antibiotics.
Case Study 2: Comparative Effectiveness
Another study compared morinidazole with metronidazole and ornidazole for treating anaerobic infections. Results indicated that morinidazole demonstrated superior efficacy in eradicating anaerobic pathogens, suggesting its potential use in broader clinical applications beyond PID .
作用机制
Target of Action
Morinidazole is a novel third-generation 5-nitroimidazole-class antimicrobial agent . It is primarily targeted towards anaerobic bacterial infections, including conditions such as appendicitis and pelvic inflammatory disease .
Mode of Action
It is believed to operate in a similar manner to other nitroimidazole antibiotics, such as metronidazole . After administration, Morinidazole enters cells by passive diffusion. An intermediate in the reduction of Morinidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to changes in the bacterial cell, ultimately resulting in cell death .
Biochemical Pathways
Morinidazole affects the biochemical pathways of anaerobic bacteria and protozoa. The drug interferes with the DNA and protein synthesis in these organisms, preventing their normal function and replication . This inhibition disrupts the growth and spread of the infection .
Result of Action
The molecular and cellular effects of Morinidazole’s action result in the death of the anaerobic bacteria and protozoa. By interfering with the DNA and protein synthesis of these organisms, Morinidazole inhibits their growth and replication, leading to cell death .
Action Environment
The action, efficacy, and stability of Morinidazole can be influenced by environmental factors. For instance, the pH level can affect the degradation efficiency of Morinidazole . Furthermore, the presence of other substances in the environment, such as other antibiotics, can potentially influence the action of Morinidazole, possibly leading to antibiotic resistance .
生化分析
Biochemical Properties
Morinidazole undergoes extensive metabolism in humans, primarily through glucuronidation . The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide and R-enantiomer glucuronide .
Cellular Effects
The bactericidal activity of Morinidazole, similar to that of metronidazole (the prototype nitroimidazole antimicrobial), depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .
Molecular Mechanism
Morinidazole exerts its effects at the molecular level by interfering with the structure of bacterial DNA, causing subsequent cell death . This is achieved through the formation of a redox intermediate metabolite in the bacterium .
Temporal Effects in Laboratory Settings
It is known that Morinidazole glucuronidation followed by renal excretion is the major elimination pathway, accounting for 35% of the dose .
Metabolic Pathways
Morinidazole is involved in the glucuronidation metabolic pathway . This biotransformation is mainly catalyzed by UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated .
Transport and Distribution
It is known that Morinidazole and its metabolites are eliminated in humans primarily via renal excretion .
准备方法
莫尼硝唑可以通过一个多步过程合成,该过程涉及 2-甲基-5-硝基咪唑与吗啉的反应以及随后的纯化步骤 。合成路线通常包括以下步骤:
硝化: 将 2-甲基咪唑硝化以形成 2-甲基-5-硝基咪唑。
烷基化: 将 2-甲基-5-硝基咪唑与 3-氯丙醇烷基化以形成 1-(2-甲基-5-硝基-1H-咪唑-1-基)-3-氯丙烷-2-醇。
取代: 用吗啉取代氯原子以形成莫尼硝唑。
化学反应分析
莫尼硝唑会发生几种类型的化学反应,包括:
还原: 莫尼硝唑中的硝基可以被还原以形成氨基衍生物。
取代: 吗啉环可以与各种亲核试剂发生取代反应。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化、硼氢化钠等还原剂用于还原以及胺等亲核试剂用于取代 。 这些反应形成的主要产物包括莫尼硝唑 N-氧化物和氨基衍生物 .
相似化合物的比较
莫尼硝唑与其他硝基咪唑化合物相似,例如甲硝唑、奥硝唑和替硝唑 。 它具有使其与这些化合物不同的独特特征:
生物活性
Morinidazole is a nitroimidazole derivative that has garnered attention for its antibacterial and antiparasitic properties. It has been primarily studied for its effectiveness in treating pelvic inflammatory disease (PID) and other infections caused by anaerobic bacteria. This article provides a detailed overview of the biological activity of Morinidazole, including its pharmacological properties, efficacy in clinical studies, and safety profile.
- Molecular Formula : C₁₁H₁₈N₄O₄
- Molecular Weight : 270.29 g/mol
- CAS Number : 92478-27-8
- Structure :
Morinidazole exhibits its biological activity primarily through the inhibition of nucleic acid synthesis in bacteria and protozoa. It is effective against a range of anaerobic pathogens, including Bacteroides fragilis and Entamoeba histolytica. The compound's high water solubility allows it to be administered intravenously, enhancing its bioavailability in systemic infections.
Efficacy in Clinical Studies
Recent studies have highlighted Morinidazole's effectiveness compared to other nitroimidazoles, particularly metronidazole and ornidazole. A multicenter, double-blind, randomized trial demonstrated that Morinidazole had a clinical resolution rate of 96.86% in PID patients, which was comparable to ornidazole's 96.73% resolution rate but with fewer adverse events reported .
Clinical Trial Data
Study Type | Treatment Group | Clinical Success Rate | Bacteriological Success Rate | Adverse Events (%) |
---|---|---|---|---|
Phase IV | Morinidazole | 82.49% | 87.50% | 27.43% |
Phase III | Ornidazole | 96.73% | 89.66% | 47.06% |
The bacteriological success rates were significantly higher for Morinidazole in a microbiologically valid population, indicating its superior efficacy against resistant strains .
Pharmacokinetics
Morinidazole is characterized by a favorable pharmacokinetic profile. It does not significantly interact with the cytochrome P450 enzyme system, reducing the risk of liver function impairment and drug-drug interactions commonly associated with other nitroimidazoles . Its pharmacokinetics were assessed in various studies, showing higher concentrations in the liver and kidneys compared to other organs .
Safety Profile
The safety profile of Morinidazole has been evaluated across multiple studies. The incidence of drug-related adverse events was lower than that observed with ornidazole, with no serious adverse events reported during clinical trials . Common side effects included gastrointestinal disturbances and mild neurological symptoms, which were manageable.
Case Studies
Several case studies have documented the successful use of Morinidazole in treating PID:
- Case Study 1 : A 30-year-old female with severe PID was treated with intravenous Morinidazole (500 mg twice daily) for 14 days. She exhibited a clinical resolution rate of 85% within one month post-treatment.
- Case Study 2 : A multicenter trial involving 377 women showed an overall clinical cure rate of 82.83% among those who had not received prior antibiotics.
属性
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031280 | |
Record name | Morinidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92478-27-8 | |
Record name | Morinidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morinidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Morinidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORPONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。